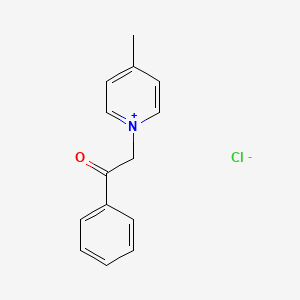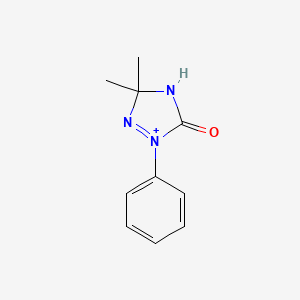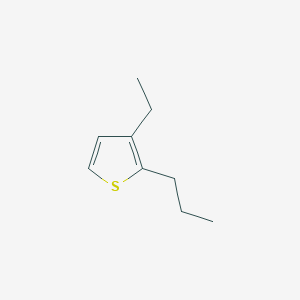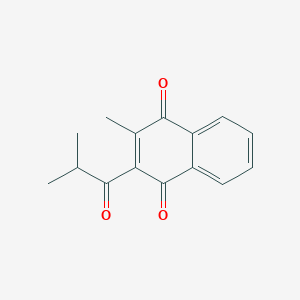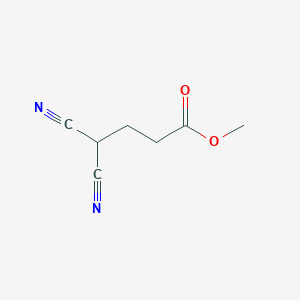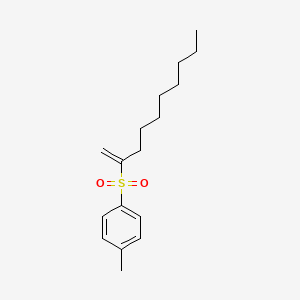
1-Dec-1-en-2-ylsulfonyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dec-1-en-2-ylsulfonyl-4-methylbenzene is an organic compound with the molecular formula C17H26O2S. It is characterized by a sulfonyl group attached to a benzene ring, which is further substituted with a decenyl chain.
Preparation Methods
The synthesis of 1-Dec-1-en-2-ylsulfonyl-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-decene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Dec-1-en-2-ylsulfonyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Dec-1-en-2-ylsulfonyl-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Dec-1-en-2-ylsulfonyl-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The decenyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Dec-1-en-2-ylsulfonyl-4-methylbenzene can be compared with other sulfonyl-substituted benzene derivatives, such as:
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of this compound, known for its reactivity and use in various organic reactions.
1-Decylsulfonyl-4-methylbenzene: Similar in structure but lacks the double bond in the decenyl chain, affecting its reactivity and applications.
4-Methylbenzenesulfonyl fluoride: Another sulfonyl derivative with different reactivity due to the presence of a fluorine atom.
Properties
CAS No. |
105235-54-9 |
|---|---|
Molecular Formula |
C17H26O2S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1-dec-1-en-2-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C17H26O2S/c1-4-5-6-7-8-9-10-16(3)20(18,19)17-13-11-15(2)12-14-17/h11-14H,3-10H2,1-2H3 |
InChI Key |
FTLKIVOISGOASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


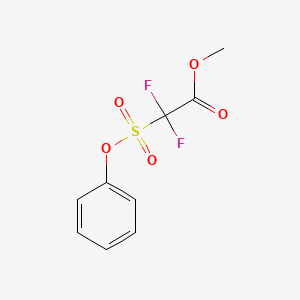
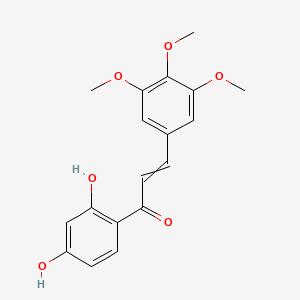
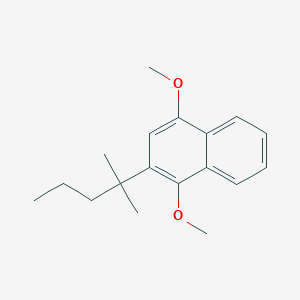
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)

